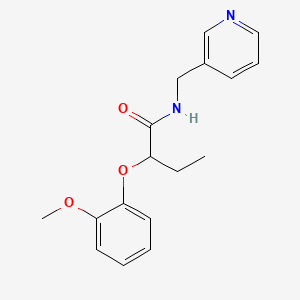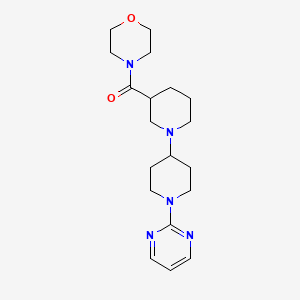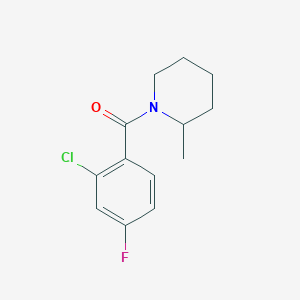
2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as A-769662, is a small molecule that has gained significant attention in the field of metabolic research due to its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation has been shown to have beneficial effects in various metabolic disorders, including obesity, type 2 diabetes, and cancer.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide has been widely used in scientific research to study the role of AMPK in various metabolic processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, suggesting its potential as a therapeutic agent for type 2 diabetes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mécanisme D'action
2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote its phosphorylation and activation. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, leading to improved glucose homeostasis. It also promotes fatty acid oxidation and inhibits lipogenesis, resulting in decreased lipid accumulation in adipocytes and liver cells. This compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a potent and specific activator of AMPK, allowing for the study of the role of AMPK in various metabolic processes. It is also stable and easily synthesized, making it a cost-effective research tool. However, there are some limitations to using this compound. It has been shown to have off-target effects on other kinases, such as calcium/calmodulin-dependent protein kinase kinase 2, which may complicate the interpretation of experimental results. Additionally, this compound has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide. One potential direction is the development of more potent and specific AMPK activators that do not have off-target effects on other kinases. Another direction is the investigation of the potential therapeutic applications of this compound in various metabolic disorders, including obesity, type 2 diabetes, and cancer. Additionally, the neuroprotective effects of this compound warrant further investigation in animal models of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-(3-pyridinylmethyl)butanamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 3-pyridinemethanamine, followed by the addition of butanoyl chloride. The final product is obtained through purification by column chromatography. The purity and identity of the compound are confirmed by NMR and mass spectrometry.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-14(22-16-9-5-4-8-15(16)21-2)17(20)19-12-13-7-6-10-18-11-13/h4-11,14H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXDKIWEFNYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)

![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)

![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5362507.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362524.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)